molecular formula C14H12O4 B6396250 2-(2-Hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261944-06-2

2-(2-Hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6396250
CAS No.: 1261944-06-2
M. Wt: 244.24 g/mol
InChI Key: ZZMGOSTWEZGVHZ-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of a hydroxyphenyl group and a methoxybenzoic acid moiety

Properties

IUPAC Name

2-(2-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-9-6-7-10(12(8-9)14(16)17)11-4-2-3-5-13(11)15/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMGOSTWEZGVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC=C2O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688679
Record name 2'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-06-2
Record name 2'-Hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyphenyl)-5-methoxybenzoic acid typically involves the condensation of 2-hydroxybenzaldehyde with 5-methoxybenzoic acid under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids like hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the pure product.

Industrial Production Methods: In an industrial setting, the production of 2-(2-Hydroxyphenyl)-5-methoxybenzoic acid may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and solvents used in industrial processes are often chosen for their efficiency and cost-effectiveness.

Types of Reactions:

    Oxidation: The hydroxy group in 2-(2-Hydroxyphenyl)-5-methoxybenzoic acid can undergo oxidation to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products:

    Oxidation: Quinones or hydroxyquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-(2-Hydroxyphenyl)-5-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: It finds applications in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

    2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.

    5-Methoxy-2-hydroxybenzoic acid: Similar structure but with different substitution patterns, leading to varied chemical properties.

    2-Hydroxyphenylacetic acid: Another hydroxy-substituted benzoic acid with distinct biological activities.

Uniqueness: 2-(2-Hydroxyphenyl)-5-methoxybenzoic acid is unique due to the specific positioning of its hydroxy and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

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